Mass Spectrometric Differentiation: +5 Da Shift for Interference-Free Quantification
D-Ribose-d5 exhibits a molecular weight of 155.16 g/mol, which is exactly +5 Da greater than the 150.13 g/mol of unlabeled D-ribose due to the substitution of five hydrogen atoms (1.008 Da each) with deuterium (2.014 Da each) . This 5-Dalton mass shift is a critical differentiator from lower-labeled analogs like D-ribose-d2 (152.14 g/mol, +2 Da shift) . In electrospray ionization (ESI) LC-MS/MS, the multiple reaction monitoring (MRM) transition for D-ribose-d5 (m/z 155 → m/z 98) is well-resolved from the endogenous D-ribose transition (m/z 150 → m/z 93), effectively eliminating signal crosstalk . This clear separation is superior to that of +2 Da labeled internal standards, where the M+2 natural abundance isotopologue of the analyte can contribute up to 2-5% interference at high analyte concentrations, a common issue when quantifying ribose in serum or tissue extracts [1].
| Evidence Dimension | Molecular Weight and Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | 155.16 g/mol (+5 Da shift) |
| Comparator Or Baseline | Unlabeled D-Ribose: 150.13 g/mol; D-Ribose-d2: 152.14 g/mol (+2 Da shift) |
| Quantified Difference | +5 Da mass shift provides ≥ 3 Da greater separation from analyte's M+2 natural isotopologue compared to a +2 Da shift. |
| Conditions | ESI-LC-MS/MS in positive ion mode; theoretical calculation based on isotopic distribution. |
Why This Matters
The +5 Da mass shift ensures a lower limit of quantitation (LLOQ) free from endogenous isotopic interference, a critical requirement for FDA and EMA-regulated bioanalytical method validation.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
